2-Fluoro-7-methoxy-1-benzothiophene is a chemical compound belonging to the benzothiophene family, characterized by a sulfur atom in its structure. This compound has garnered attention in various scientific fields due to its unique properties and potential applications. The molecular formula of 2-fluoro-7-methoxy-1-benzothiophene is , with a molecular weight of approximately 196.22 g/mol. This compound is classified as an aromatic heterocyclic compound, which includes both carbon and sulfur in its ring structure.
The synthesis of 2-fluoro-7-methoxy-1-benzothiophene can be achieved through multiple methods, with significant focus on the following:
The molecular structure of 2-fluoro-7-methoxy-1-benzothiophene features:
COC1=C2C(=C(C=C1)F)C=C(S2)
2-Fluoro-7-methoxy-1-benzothiophene can participate in various chemical reactions:
The mechanism of action for 2-fluoro-7-methoxy-1-benzothiophene primarily involves:
2-Fluoro-7-methoxy-1-benzothiophene has several scientific applications:
CAS No.: 69-43-2
CAS No.: 9003-39-8
CAS No.:
CAS No.: 21687-36-5
CAS No.: 12640-81-2
CAS No.: 67619-92-5